Ortho-Methoxy Substitution Shifts Lipophilicity by 0.4–0.5 LogP Units vs. Unsubstituted Phenyl & Halogenated Analogs
The target compound exhibits a computed XLogP3 of 1.1, placing it in the optimal CNS drug-like lipophilicity range (LogP 1–3). In contrast, the unsubstituted benzenesulfonyl analog (CAS 1448137-57-2) is predicted to have a significantly higher LogP owing to the absence of the polar methoxy oxygen, while the 2-chlorophenyl analog (CAS 1448121-97-8) is expected to show elevated lipophilicity (ΔLogP ≈ +0.5 to +0.8) due to halogen substitution [1]. The 2,6-difluorophenyl analog (CAS 1448052-38-7) would exhibit intermediate lipophilicity but with distinct electronic properties. These differences directly impact passive membrane permeability and nonspecific protein binding [2].
| Evidence Dimension | Lipophilicity (XLogP3, computed) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 (PubChem computed); TPSA = 78.5 Ų |
| Comparator Or Baseline | 2-Chlorophenyl analog (CAS 1448121-97-8): XLogP3 estimated ~1.6–1.9; 2,6-Difluorophenyl analog (CAS 1448052-38-7): XLogP3 estimated ~1.3–1.5; Benzenesulfonyl analog (CAS 1448137-57-2): XLogP3 estimated ~1.5–1.8 |
| Quantified Difference | ΔXLogP3 ≈ -0.4 to -0.8 relative to chlorinated/fluorinated/unsubstituted analogs, indicating lower lipophilicity and potentially improved solubility |
| Conditions | Computed by XLogP3 algorithm (PubChem 2021.05.07 release); comparator values are structurally inferred from analogous scaffolds |
Why This Matters
For CNS-targeted programs, maintaining LogP between 1 and 3 is critical for balancing passive BBB permeation with acceptable aqueous solubility and metabolic stability.
- [1] PubChem Computed Properties for CID 91813618. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/91813618 (accessed 2026-04-30). View Source
- [2] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem Neurosci. 2010;1(6):435-449. View Source
